molecular formula C10H11NO2S B371181 O-(4-formylphenyl) N,N-dimethylcarbamothioate CAS No. 84265-06-5

O-(4-formylphenyl) N,N-dimethylcarbamothioate

Cat. No. B371181
CAS RN: 84265-06-5
M. Wt: 209.27g/mol
InChI Key: NFZIRYOGSVRUQE-UHFFFAOYSA-N
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Description

“O-(4-formylphenyl) N,N-dimethylcarbamothioate” is a chemical compound with the molecular formula C10H11NO2S. Its average mass is 209.265 Da and its monoisotopic mass is 209.051056 Da .


Synthesis Analysis

The synthesis of related compounds has been studied. For instance, novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties were synthesized by [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate .


Molecular Structure Analysis

The molecular structure of “O-(4-formylphenyl) N,N-dimethylcarbamothioate” includes an aldehyde group attached to the 4-position of a phenyl ring, which is further connected to a carbamothioate group .


Chemical Reactions Analysis

While specific chemical reactions involving “O-(4-formylphenyl) N,N-dimethylcarbamothioate” are not detailed in the search results, related compounds have been involved in [3+2]-cycloaddition and condensation reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 305.7±44.0 °C at 760 mmHg, and a flash point of 138.7±28.4 °C. It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds. Its ACD/LogP is 1.67 .

Scientific Research Applications

Antibacterial Activity

O-(4-formylphenyl) N,N-dimethylcarbamothioate has been used as a precursor for synthesizing heterocyclic scaffolds that contain thiazole and thiazolidin-5-one rings. Research by Abdel‐Galil et al. (2018) showed that these compounds exhibit significant antibacterial activity against various types of bacteria, with some showing activity comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, E., Moawad, E. B., El‐Mekabaty, A., & Said, G. E., 2018).

Structural and Electronic Properties

In another study by Tanış et al. (2018), the structural, electronic, and spectroscopic properties of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), a related compound, were examined. This involved experimental and theoretical (DFT) studies which provided insights into the molecular structure and electronic properties of the molecule (Tanış, E., Şaş, E. B., Kurban, M., & Kurt, M., 2018).

Photophysical Properties

Sasaki et al. (2014) studied push–pull biphenyl analogs containing 4-(N,N-dimethylamino)-4′-formylbiphenyl. They observed the effect of torsion between the donor and acceptor moieties on the solvatochromic properties of these compounds. This research has implications for the development of novel solvatochromic dyes (Sasaki, S., Niko, Y., Klymchenko, A., & Konishi, G., 2014).

Reaction with Morpholine

Sporzyński et al. (2005) reported on the reaction of o-Formylphenylboronic acid with morpholine, forming a product with a typical hydrogen-bonded dimer motif. This study contributes to our understanding of molecular interactions and the formation of complex structures (Sporzyński, A., Lewandowski, M., Rogowska, P., & Cyrański, M., 2005).

Molecular and Crystal Structure Analysis

Kumar et al. (2017) synthesized and analyzed the crystal structure of a related compound, 2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid. This research aids in understanding the molecular geometry and potential applications in material science (Kumar, S., Subbulakshmi, K. N., Narayana, B., Sarojini, B., Anthal, S., & Kant, R., 2017).

properties

IUPAC Name

O-(4-formylphenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIRYOGSVRUQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254619
Record name O-(4-Formylphenyl) N,N-dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-formylphenyl) N,N-dimethylcarbamothioate

CAS RN

84265-06-5
Record name O-(4-Formylphenyl) N,N-dimethylcarbamothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84265-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(4-Formylphenyl) N,N-dimethylcarbamothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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